molecular formula C18H17ClN4O4 B2847423 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide CAS No. 899974-87-9

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

Cat. No.: B2847423
CAS No.: 899974-87-9
M. Wt: 388.81
InChI Key: NXPNONZGEZJDGP-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide” is a chemical compound with potential biological and pharmaceutical activity . It is related to Trazodone, a medication used to treat various disorders such as cardiovascular, CNS, and gastrointestinal disorders .


Synthesis Analysis

The synthesis of related compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazine ring, which is a common feature in many pharmaceutical compounds .


Chemical Reactions Analysis

The compound is likely involved in various chemical reactions during its synthesis. For example, the formation of the piperazine ring is a key step in the synthesis of related compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Research has focused on the synthesis of related pharmaceutical intermediates, such as 1-(2,3-dichlorophenyl)piperazine, highlighting methods that involve alkylation, acidulation, reduction of nitro groups, and hydrolysis, achieving total yields of up to 48.2%. This synthesis route's impact on the production of related compounds offers insights into chemical reactions and structural confirmations through IR and 1H-NMR techniques (Quan, 2006).

Antimicrobial and Anticancer Activities

  • A series of derivatives was synthesized and evaluated for in vitro antimicrobial and anticancer activities, demonstrating significant antimicrobial activity and promising anticancer potential. These findings are crucial for understanding the biological applications of such compounds and guiding the design of new therapeutic agents (Mehta et al., 2019).

Potential Antiproliferative Agents

  • The synthesis and investigation of 1,2,4-triazine derivatives bearing the piperazine amide moiety for potential anticancer activities highlighted specific compounds with promising antiproliferative agents against breast cancer cells. This research provides a foundation for further exploration into anticancer drug development (Yurttaş et al., 2014).

Leishmanicidal Activity

  • Synthesis and evaluation of 1,3,4-thiadiazole derivatives revealed strong leishmanicidal activity, outperforming the reference drug pentostam. These findings suggest the potential for developing new treatments for leishmaniasis, a neglected tropical disease (Foroumadi et al., 2005).

Enhancing A1 Adenosine Receptor Activity

  • The development of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor could have implications for therapeutic strategies targeting neurological conditions. This research underscores the chemical's versatility in modifying receptor interactions and potentially treating neurological disorders (Romagnoli et al., 2008).

Safety and Hazards

This compound is potentially carcinogenic, as suggested by a harmonized C&L classifying the substance as a suspected carcinogen Carc.2 .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are found in biologically active compounds for a variety of disease states . These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the biological system.

Biochemical Pathways

Given the wide range of applications for piperazine derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Piperazine derivatives are known to be used in a variety of disease states , suggesting that the compound may have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4/c19-13-3-1-5-15(11-13)21-7-9-22(10-8-21)18(25)17(24)20-14-4-2-6-16(12-14)23(26)27/h1-6,11-12H,7-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNONZGEZJDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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